Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-
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Overview
Description
Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique fused ring structure, which includes imidazole, pyridine, and oxazepine moieties. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
The synthesis of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route involves the use of pyridinium N-(heteroaryl)aminides as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a formal cycloaddition onto electron-rich alkynes under gold catalysis . This method provides convergent and regioselective access to the desired heteroaromatic framework.
Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Chemical Reactions Analysis
Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a valuable scaffold for the development of new drugs due to its unique structural features and biological activity . It has been explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
In biology, the compound is used as a tool to study various biochemical pathways and molecular interactions. Its ability to interact with specific molecular targets makes it a useful probe for investigating cellular processes and signaling pathways.
In the industrial sector, Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- is employed in the synthesis of advanced materials and as a building block for the production of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
The molecular pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. By influencing these pathways, the compound can alter cellular behavior and physiological responses.
Comparison with Similar Compounds
Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]diazines . These compounds share similar fused ring structures but differ in the specific arrangement and types of rings present.
The uniqueness of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepin-9(10H)-one, 5,6-dihydro-2-[1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]- lies in its combination of imidazole, pyridine, and oxazepine rings, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for drug development and other scientific applications.
Similar compounds include:
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]diazine
- Imidazo[1,2-b]pyridazine
These compounds, while structurally related, exhibit different reactivity and biological activity due to variations in their ring systems and functional groups.
Properties
Molecular Formula |
C15H16N6O2 |
---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
4-(2-propan-2-yl-1,2,4-triazol-3-yl)-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-2,4,10,13-tetraen-12-one |
InChI |
InChI=1S/C15H16N6O2/c1-9(2)21-15(17-8-18-21)11-7-20-3-4-23-12-5-13(22)16-6-10(12)14(20)19-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
GUJZQZOZXXCLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=CC(=O)N=CC4C3=N2 |
Origin of Product |
United States |
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